5-Ethynylbicyclo[2.2.1]hept-2-ene
CAS No.:
Cat. No.: VC18240475
Molecular Formula: C9H10
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10 |
|---|---|
| Molecular Weight | 118.18 g/mol |
| IUPAC Name | 5-ethynylbicyclo[2.2.1]hept-2-ene |
| Standard InChI | InChI=1S/C9H10/c1-2-8-5-7-3-4-9(8)6-7/h1,3-4,7-9H,5-6H2 |
| Standard InChI Key | RAAQQXNBYPXCRE-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1CC2CC1C=C2 |
Introduction
Structural Characteristics and Molecular Properties
The bicyclo[2.2.1]hept-2-ene framework consists of two fused cyclopentane rings with a bridgehead double bond. The 5-ethynyl substitution introduces a linear sp-hybridized carbon chain at the bridgehead position, altering electronic and steric properties. Key structural parameters include:
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Molecular Formula: (theoretical, based on norbornene + ethynyl ).
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Molecular Weight: 118.18 g/mol.
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Bond Strain: The norbornene double bond exhibits ~30 kcal/mol strain energy, while the ethynyl group adds minimal steric hindrance due to its linear geometry .
Comparative data with related derivatives highlights distinct features:
The ethynyl group’s electron-withdrawing nature polarizes the norbornene double bond, enhancing electrophilicity at the bridgehead .
Synthesis and Manufacturing Approaches
While no direct synthesis of 5-ethynylbicyclo[2.2.1]hept-2-ene is documented, analogous methodologies from bicyclo[2.2.1]heptane derivatives suggest viable routes:
Diels-Alder Reaction with Ethynyl Dienophiles
The patent EP1254882A1 outlines a two-step process for bicyclo[2.2.1]heptane derivatives:
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Diels-Alder Reaction: Cyclopentadiene reacts with acyclic olefins (e.g., 2-butene) to form intermediates like 5,6-dimethylbicyclo[2.2.1]hept-2-ene.
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Isomerization: Acid catalysts (e.g., silica-alumina) rearrange substituents to yield target molecules.
Adapting this method, an ethynyl-containing dienophile (e.g., propiolaldehyde) could react with cyclopentadiene to form 5-ethynylbicyclo[2.2.1]hept-2-ene directly or via post-functionalization.
Sonogashira Coupling
Introducing the ethynyl group post-synthetically via cross-coupling:
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Synthesize 5-bromobicyclo[2.2.1]hept-2-ene.
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Employ Sonogashira conditions (Pd catalyst, CuI, amine base) to couple with trimethylsilylacetylene, followed by desilylation .
Chemical Reactivity and Functionalization
The compound’s dual reactivity—stemming from the strained alkene and terminal alkyne—enables diverse transformations:
Cycloaddition Reactions
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Diels-Alder: The norbornene double bond acts as a dienophile, reacting with conjugated dienes to form polycyclic adducts.
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Azide-Alkyne Cycloaddition: The ethynyl group participates in Huisgen 1,3-dipolar cycloaddition with azides, forming triazoles under click chemistry conditions.
Hydrogenation and Reduction
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Selective hydrogenation of the norbornene double bond (using ) yields 5-ethynylbicyclo[2.2.1]heptane, while full hydrogenation saturates both the alkene and alkyne.
Polymerization
The strained alkene is amenable to ring-opening metathesis polymerization (ROMP) using Grubbs catalysts, producing polymers with pendant ethynyl groups for further functionalization.
Applications and Industrial Relevance
Traction Drive Fluids
Bicyclo[2.2.1]heptane derivatives are precursors for high-performance lubricants due to their rigid, thermally stable frameworks . The ethynyl group could enhance traction coefficients by enabling cross-linking or dimerization.
Polymer Chemistry
ROMP-derived polymers from 5-ethynylbicyclo[2.2.1]hept-2-ene offer tunable mechanical properties, with acetylenic side chains serving as sites for post-polymerization modifications (e.g., conductive coatings).
Pharmaceutical Intermediates
The norbornene scaffold is prevalent in drug design (e.g., camphor analogs). Ethynyl-substituted derivatives may act as bioorthogonal handles for targeted drug delivery.
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